2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester

Description

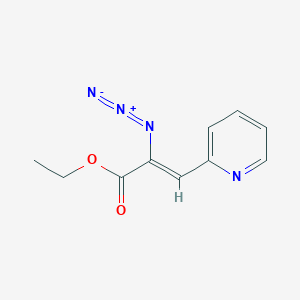

2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester (CAS 1227006-71-4) is a functionalized α,β-unsaturated ester with a unique azido-pyridinyl substitution pattern. Its molecular formula is C₁₂H₁₃N₃O₂, and its structure features:

- An ethyl ester group at the C1 position, enhancing hydrophobicity and influencing hydrolysis kinetics.

- An azido (-N₃) group at the C2 position, enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis .

This compound is primarily utilized in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules. Its azido group offers reactivity orthogonal to traditional carbonyl chemistry, making it valuable in pharmaceutical and materials science research .

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl (Z)-2-azido-3-pyridin-2-ylprop-2-enoate |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)9(13-14-11)7-8-5-3-4-6-12-8/h3-7H,2H2,1H3/b9-7- |

InChI Key |

RGTWREOOVYIPNN-CLFYSBASSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=N1)/N=[N+]=[N-] |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=N1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone for constructing α,β-unsaturated esters. Adapted from procedures in Organic Syntheses, this method involves:

- Reactants : 2-Pyridinecarboxaldehyde and ethyl azidoacetate.

- Conditions : Sodium methoxide (NaOMe) in methanol at −30°C to 0°C.

- Mechanism : Base-catalyzed aldol-like condensation followed by dehydration to form the α,β-unsaturated ester.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 53–56% | |

| Reaction Time | 12–24 hours | |

| Stereochemical Outcome | Predominantly Z-isomer |

This method is favored for its scalability but requires stringent temperature control to mitigate azide decomposition risks.

Nucleophilic Substitution of Haloesters

Nucleophilic substitution replaces halogens with azides, as demonstrated in azido ester syntheses:

- Reactants : Ethyl 3-chloro-3-(2-pyridinyl)propenoate and sodium azide (NaN₃).

- Conditions : Dimethylformamide (DMF) at 40–85°C for 24–48 hours.

- Mechanism : Bimolecular nucleophilic substitution (SN₂) with NaN₃.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–90% | |

| Solvent | DMF or DMSO | |

| Byproducts | Minimal (<5%) |

This route is industrially viable due to reagent accessibility, though prolonged heating may degrade the azido group.

Michael Addition with Azido-Pyridine Derivatives

Patent CN103058920A describes a Michael addition approach for related pyridine esters, adaptable to azido variants:

- Reactants : 2-Azidopyridine and ethyl acrylate.

- Conditions : Silica gel-supported Brønsted acid catalyst at 80–120°C.

- Mechanism : Acid-catalyzed conjugate addition followed by esterification.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 50–76% | |

| Catalyst Reusability | Up to 3 cycles | |

| Reaction Time | 6–12 hours |

While cost-effective, this method faces challenges in regioselectivity and requires post-reaction purification.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Knoevenagel Condensation | 53–56 | Moderate | Azide decomposition |

| Nucleophilic Substitution | 75–90 | High | Solvent toxicity |

| Michael Addition | 50–76 | Low | Regioselectivity issues |

Insights :

- Nucleophilic substitution offers the highest yields and scalability but demands hazardous solvent handling.

- Knoevenagel condensation is optimal for stereochemical control but less efficient.

Advanced Modifications and Derivatives

Recent advancements focus on click chemistry applications:

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives and other oxidized products.

Reduction: Amines and other reduced products.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties, although not yet approved for medicinal use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

2-Propenoic acid, 2-azido-3-[2-(trifluoromethyl)phenyl]-, methyl ester (CAS 1362860-87-4)

- Molecular Formula : C₁₁H₈F₃N₃O₂.

- Key Differences :

- Replaces the pyridinyl group with a 2-(trifluoromethyl)phenyl ring, introducing strong electron-withdrawing effects.

- Methyl ester (vs. ethyl ester) reduces steric bulk but increases susceptibility to hydrolysis.

- Applications : The trifluoromethyl group enhances metabolic stability, making this compound relevant in agrochemical and medicinal chemistry .

2-Propenoic acid, 2-azido-3-(2-methoxyphenyl)-, ethyl ester

- Key Features: Substitutes pyridinyl with a 2-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) effects.

- Applications : Methoxy groups are common in natural product analogs, suggesting utility in alkaloid synthesis .

Analogues with Heteroaromatic Substituents

Ethyl 2-azido-3-(furan-2-yl)acrylate (CAS 681486-09-9)

- Molecular Formula : C₁₀H₁₁N₃O₃.

- Structural Differences :

- Replaces pyridinyl with furan , a five-membered oxygen-containing heterocycle.

- Furan’s lower aromaticity and oxygen atom may reduce coordination capability compared to pyridine.

- Applications : Furan derivatives are prevalent in renewable polymer research (e.g., furan-based polyesters) .

Simple α,β-Unsaturated Esters

Ethyl cinnamate (CAS 103-36-6)

Ethyl acrylate (CAS 140-88-5)

- Molecular Formula : C₅H₈O₂.

- Differences: No substituents at C2 or C3; minimal functionalization. Highly reactive in radical polymerization for producing plastics and adhesives.

- Applications: Industrial monomer for polyethylacrylate synthesis .

Comparative Data Table

Research Findings and Reactivity Trends

- Azido Group Reactivity: The azido substituent in the target compound enables rapid cycloaddition with alkynes, contrasting with non-azido analogues like ethyl cinnamate, which lack this functionality .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the α,β-unsaturated system, reducing electrophilicity compared to electron-donating groups (e.g., methoxy in ).

- Ester Hydrolysis : Ethyl esters generally hydrolyze slower than methyl esters (e.g., vs. target compound), impacting drug delivery systems .

Q & A

Q. What spectroscopic methods are most effective for characterizing 2-propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester, and how can conflicting spectral data be resolved?

Methodological Answer:

- Key Techniques : Use nuclear magnetic resonance (NMR) to resolve the azide (-N₃) and pyridinyl proton environments. Infrared (IR) spectroscopy is critical for identifying the azide stretch (~2100 cm⁻¹) and ester carbonyl (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Data Conflict Resolution : Cross-reference with computational predictions (e.g., DFT calculations for NMR chemical shifts) and compare to structurally similar compounds, such as ethyl cinnamate derivatives (C₁₁H₁₂O₂ analogs) . Calibrate instruments using NIST-standard reference data to minimize experimental error .

Q. What safety protocols are essential for handling azide-containing compounds like this ester?

Methodological Answer:

- Hazard Mitigation : Conduct reactions in a fume hood with blast shields due to azide explosivity. Use non-metallic tools to avoid friction-induced decomposition. Monitor thermal stability via differential scanning calorimetry (DSC) to detect exothermic decomposition thresholds .

- Emergency Preparedness : Follow OSHA HCS guidelines (e.g., H302, H315 codes) for acute toxicity and skin/eye irritation. Maintain access to emergency showers and antidotes (e.g., sodium nitrite for cyanide exposure, though azides require specialized protocols) .

Q. What synthetic routes are viable for introducing the azide group into the α-position of propenoic acid esters?

Methodological Answer:

- Approach : Optimize nucleophilic substitution using NaN₃ with α-bromo esters. Alternatively, employ diazo transfer reagents (e.g., imidazole-1-sulfonyl azide) under mild conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the azide product .

- Validation : Confirm azide incorporation via IR and HRMS, and monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Pathway Design : Use density functional theory (DFT) to model transition states for azide cycloaddition (e.g., Cu-catalyzed azide-alkyne click reactions). Calculate activation energies to identify optimal catalysts (e.g., Cu(I) vs. Ru-based systems) .

- ICReDD Framework : Integrate reaction path search algorithms (e.g., AFIR or GRRM) to screen reaction conditions computationally. Validate predictions with small-scale experiments, iterating between theory and practice .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s reactivity?

Methodological Answer:

- Case Study : If experimental reaction yields diverge from DFT-predicted outcomes, re-evaluate solvent effects (e.g., implicit vs. explicit solvation models) or steric hindrance from the pyridinyl group. Use microkinetic modeling to reconcile discrepancies .

- Advanced Spectroscopy : Apply 2D NMR (e.g., HSQC, NOESY) to detect conformational isomers that computational models may overlook .

Q. How can membrane separation technologies improve the purification of this ester from reaction byproducts?

Methodological Answer:

- Separation Design : Utilize nanofiltration membranes (MWCO ~300–500 Da) to separate the target ester (MW ~220–250 g/mol) from smaller byproducts (e.g., unreacted NaN₃). Optimize transmembrane pressure and solvent polarity (e.g., DMF vs. THF) to enhance selectivity .

- Validation : Analyze purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .

Q. What are the stability implications of the azide group under varying storage conditions?

Methodological Answer:

- Accelerated Aging Studies : Store samples at 4°C, 25°C, and 40°C with humidity control (0–80% RH). Monitor decomposition via TGA-MS to identify degradation products (e.g., N₂ release). Stabilize formulations with radical scavengers (e.g., BHT) .

- Kinetic Analysis : Apply Arrhenius modeling to predict shelf life, assuming pseudo-first-order decomposition kinetics .

Data Compilation Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.